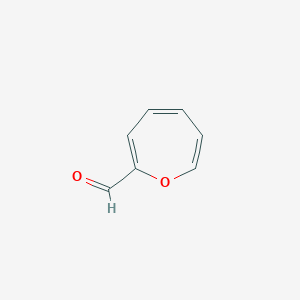

Oxepine-2-carbaldehyde

Description

Overview of Oxepine as a Seven-Membered Heterocycle

Oxepine is a seven-membered heterocyclic ring containing an oxygen atom and three double bonds. wikipedia.org Unlike its five- and six-membered aromatic counterparts such as furan (B31954) and pyran, the seven-membered oxepine ring is not planar and is considered non-aromatic. nih.gov This non-planar boat conformation is a key feature of its structure. nih.gov The oxepine ring system is a relatively rare structural motif in nature compared to five- and six-membered heterocycles, but it is found in a variety of natural products with interesting biological activities. nih.govnih.gov

Structural Classification within Oxepine Derivatives

Oxepine derivatives can be classified based on their core skeletal structures. Some major categories include: researchgate.net

Monocyclic Oxepines: These are the simplest form, consisting of a single oxepine ring with various substituents.

Benzoxepines: These derivatives feature an oxepine ring fused to one benzene (B151609) ring. researchgate.net

Dibenz[b,e]oxepines: In this class, the oxepine ring is fused to two benzene rings at the 'b' and 'e' positions. ontosight.aiontosight.airesearchgate.net

Dibenz[b,f]oxepines: Similar to the above, but the fusion of the two benzene rings occurs at the 'b' and 'f' positions of the oxepine ring. nih.gov

Dihydrooxepines: These are derivatives where one of the double bonds in the oxepine ring is saturated. nih.gov

The diverse skeletal structures of these derivatives contribute to their chemical stability and a wide range of biological activities. researchgate.net

Table 1: Classification of Oxepine Derivatives

| Class | Description | Example Structure |

|---|---|---|

| Monocyclic Oxepine | A single seven-membered ring with one oxygen atom and three double bonds. | 0>a href="https://www.benchchem.com/product/b1234782" target="_blank" style="color: #4160f2;">Oxepin (B1234782).svg/1200px-Oxepin.svg.png"/> |

| Benzoxepine | An oxepine ring fused to a benzene ring. |  |

| Dibenz[b,e]oxepine | An oxepine ring fused to two benzene rings at the 'b' and 'e' positions. | ![Image of the chemical structure of a Dibenz[b,e]oxepine](https://upload.wikimedia.org/wikipedia/commons/thumb/6/66/Doxepin_Structural_Formula_V1.svg/1200px-Doxepin_Structural_Formula_V1.svg.png) |

| Dibenz[b,f]oxepine | An oxepine ring fused to two benzene rings at the 'b' and 'f' positions. | ![Image of the chemical structure of a Dibenz[b,f]oxepine](https://upload.wikimedia.org/wikipedia/commons/thumb/c/cb/Loxapine_structure.svg/1200px-Loxapine_structure.svg.png) |

Valence Tautomerism: Oxepine-Arene Oxide Equilibria

A fascinating and crucial aspect of oxepine chemistry is its existence in a dynamic equilibrium with its valence tautomer, benzene oxide. nih.govwikipedia.org This equilibrium is a reversible electrocyclic reaction. The position of this equilibrium is significantly influenced by the nature and position of substituents on the ring. nih.govwikipedia.org

For the parent C₆H₆O system, the mixture consists of both oxepine and benzene oxide. wikipedia.org The presence of substituents can shift the equilibrium to favor one tautomer over the other. For instance, a dimethyl derivative of oxepine exists predominantly as the oxepine isomer. wikipedia.org In polycyclic aromatic hydrocarbons, steric constraints and the stability gained from the adjacent π-system can lead to the exclusive adoption of the oxepine form. nih.gov

This tautomerism is not merely a structural curiosity; it has profound implications for the reactivity of these compounds. Arene oxides are known to be unstable and can undergo various reactions, including rearrangement to phenols (the NIH shift) and nucleophilic epoxide opening. nih.gov The ability to exist as either the oxepine or the arene oxide form dictates the chemical behavior and metabolic pathways of these molecules. nih.govunh.edu

The Significance of the Aldehyde Moiety in Oxepine Chemistry

The presence of an aldehyde group (-CHO) on the oxepine ring, as in oxepine-2-carbaldehyde, introduces a highly reactive functional group that significantly influences the molecule's chemical properties and potential applications. nih.gov Aldehydes are known for their electrophilic character and their ability to participate in a wide range of chemical transformations. nih.govyoutube.com

The aldehyde functional group is a versatile chemical "multi-tool" that can be converted into numerous other functional groups. nih.gov It can undergo oxidation to form a carboxylic acid, reduction to an alcohol, and can participate in various nucleophilic addition and condensation reactions. youtube.comlibretexts.org In the context of oxepine chemistry, the aldehyde moiety provides a synthetic handle for further functionalization of the heterocyclic ring, allowing for the construction of more complex molecules. The reactivity of the aldehyde group, coupled with the inherent properties of the oxepine ring system, makes this compound a valuable intermediate in organic synthesis.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (Z)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]this compound |

| 11-(2-Benzenesulfonylamino-ethylidene)-6,11-dihydro-dibenzo[b,e]oxepine-2-carboxylic acid |

| 2,3-benzoxepin |

| 4,5-benzoxepin |

| Alternaria G |

| Aristoyagonine (B1246166) |

| Benzene oxide |

| Benzaldehyde |

| Benzoxepine |

| Cinnamaldehyde |

| Decanal |

| Dibenz[b,e]oxepine |

| Dibenz[b,f]oxepine |

| Dihydrooxepine |

| Formaldehyde |

| Furan |

| Hexanal |

| N-Cyclohexyl-N-hydroxy 2-(11-oxo 6,11-dihydro-dibenzo[b,e]oxepin 2-yl)-acetamide |

| Octanal |

| Olopatadine |

| Oxepine |

| This compound |

| oxepine-2-carboxylate |

| Oxyisocyclointegrin |

| Pacharin |

| Perilloxin |

| Pterulinic acid |

| Pyran |

| Radulanin A |

Structure

2D Structure

3D Structure

Properties

CAS No. |

77022-99-2 |

|---|---|

Molecular Formula |

C7H6O2 |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

oxepine-2-carbaldehyde |

InChI |

InChI=1S/C7H6O2/c8-6-7-4-2-1-3-5-9-7/h1-6H |

InChI Key |

KRGZIZSLKUDSMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(OC=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Oxepine 2 Carbaldehyde and Its Derivatives

Strategies for Oxepine Ring Construction

The construction of the oxepine ring, a seven-membered heterocycle containing an oxygen atom, is a key challenge in the synthesis of oxepine-2-carbaldehyde and its derivatives. Chemists have developed several elegant strategies to overcome this challenge, which can be broadly classified into three main categories: intramolecular cyclization approaches, ring expansion methodologies, and cycloaddition/annulation reactions. These strategies provide access to a wide variety of oxepine-containing natural products and other biologically active molecules. thieme-connect.de

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for constructing the oxepine ring system. This approach involves the formation of a carbon-oxygen (C-O) bond within a single molecule to close the seven-membered ring. These reactions are often favored due to the proximity of the reacting functional groups, which can lead to higher efficiency and selectivity. rsc.org

Carbon-Oxygen (C-O) Bond Forming Reactions

A common method for forming the oxepine ring is through intramolecular C-O bond formation. unl.edu This can be achieved through various reactions, such as the Williamson ether synthesis, where an alkoxide nucleophile attacks a carbon electrophile within the same molecule. unl.edu Another approach involves the use of peroxide electrophiles, where a carbon nucleophile attacks a peroxide group to form the C-O bond. unl.eduunl.edu These reactions can be used to synthesize a variety of cyclic ethers, including those with five and six-membered rings, as well as oxetenes. unl.edu

Transition metal-catalyzed reactions are also widely employed for intramolecular C-O bond formation. For instance, palladium-catalyzed intramolecular Heck coupling of appropriate precursors can lead to the formation of fused oxepine derivatives. researchgate.net Similarly, intramolecular Ullmann coupling has proven to be a powerful method for synthesizing seven-membered oxacycles, including the oxepin (B1234782) motifs found in natural products like aristoyagonine (B1246166) and salvianolic acid N. nih.gov In some cases, a one-pot cascade reaction involving intermolecular C-C bond formation followed by intramolecular hydroarylation can be used to synthesize oxepines from readily available starting materials. researchgate.net

| Reaction Type | Key Features | Example Application |

| Williamson Ether Synthesis | Intramolecular reaction of an alkoxide and a carbon electrophile. unl.edu | General synthesis of cyclic ethers. |

| Peroxide Electrophile Cyclization | Intramolecular attack of a carbon nucleophile on a peroxide. unl.eduunl.edu | Formation of 5- and 6-membered ethers and oxetenes. unl.edu |

| Palladium-Catalyzed Heck Coupling | Intramolecular coupling of a vinyl or aryl halide with an alkene. researchgate.net | Synthesis of fused oxepine derivatives. researchgate.net |

| Intramolecular Ullmann Coupling | Copper-catalyzed intramolecular etherification. nih.gov | Synthesis of oxepin-containing natural products. nih.gov |

Electro-Organic Synthesis for C-O Bond Formation

Electro-organic synthesis has emerged as a green and cost-effective alternative for forming C-O bonds. nih.gov This method utilizes electrons as reagents, avoiding the need for potentially toxic and expensive chemical oxidants or reductants. beilstein-journals.orgrsc.org Electrochemical methods can be applied to both intramolecular and intermolecular C-O bond forming reactions, leading to the synthesis of a variety of oxygen-containing cyclic and acyclic compounds. nih.gov The Shono-type electroorganic oxidation of unfunctionalized amides, for example, allows for carbon-carbon bond formation via electrogenerated N-acyliminium ions. beilstein-journals.org

Electrosynthesis offers several advantages, including high yields, simplified work-up procedures, and the ability to perform reactions under mild conditions. nih.gov The basic setup for electrosynthesis involves a galvanic cell, a potentiostat, and two electrodes. wikipedia.org By carefully selecting the solvent, electrolyte, and electrode materials, it is possible to achieve high selectivity and efficiency in the desired C-O bond formation reaction. wikipedia.org

Ring Expansion Methodologies

Ring expansion methodologies provide another powerful avenue for the synthesis of oxepine cores. These methods typically involve the rearrangement of a smaller ring system to form the larger seven-membered oxepine ring.

Retro-Claisen Rearrangements in Dihydrooxepine Synthesis

The retro-Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that can be used to synthesize dihydrooxepines. nih.govnrochemistry.com This reaction involves the thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org In the context of oxepine synthesis, a one-pot methodology has been developed to synthesize metastable bicyclic 2,5-dihydrooxepines from cyclic 1,3-diketones and 1,4-dibromo-2-butenes through the retro-Claisen rearrangement of syn-2-vinylcyclopropyl diketone intermediates. nih.gov This method has been successfully applied to the total synthesis of the natural product radulanin A. nih.gov

The Claisen rearrangement is generally under thermodynamic control, with the equilibrium favoring the formation of the more stable carbonyl compound. nrochemistry.com However, in some cases, structural features can lead to a shift in the equilibrium towards the retro-Claisen isomer, favoring the formation of the vinyl ether. nrochemistry.com This transformation can be highly chemo-, regio-, diastereo-, and enantioselective. nrochemistry.com

| Starting Materials | Key Intermediate | Product |

| Cyclic 1,3-diketones and 1,4-dibromo-2-butenes nih.gov | syn-2-vinylcyclopropyl diketone nih.gov | Bicyclic 2,5-dihydrooxepine nih.gov |

Cycloaddition and Annulation Reactions for Oxepine Core Assembly

Cycloaddition and annulation reactions are powerful strategies for the construction of cyclic systems, including the seven-membered oxepine ring. nih.govrsc.org These reactions involve the combination of two or more components to form a new ring.

A variety of cycloaddition reactions have been employed for the synthesis of oxepines and their derivatives. nih.gov For example, [4+3] annulation reactions of crotonate-derived sulfur ylides with benzylidenepyrazolones can be used to prepare 4,7-dihydro-1H-oxepino[2,3-c]pyrazoles. researchgate.net A novel Lewis base-catalyzed [4+3] annulation process has also been developed for the construction of benzo[b]oxepine scaffolds. researchgate.net Furthermore, rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates produces bicyclic unsaturated nitroso acetals. mdpi.com

In addition to these methods, other cycloaddition and annulation strategies have been developed. For instance, a scandium triflate-catalyzed formal [3+3] cycloaddition of diaziridines and quinones provides access to benzo[e] thieme-connect.deresearchgate.netnih.govoxadiazines. nsf.gov These diverse cycloaddition and annulation reactions provide a versatile toolkit for the synthesis of a wide range of oxepine-containing heterocycles. nih.gov

| Reaction Type | Reactants | Product |

| [4+3] Annulation | Crotonate-derived sulfur ylides and benzylidenepyrazolones researchgate.net | 4,7-dihydro-1H-oxepino[2,3-c]pyrazoles researchgate.net |

| Lewis Base-Catalyzed [4+3] Annulation | Not specified | Benzo[b]oxepine scaffolds researchgate.net |

| Rhodium-Catalyzed [3+3] Annulation | Cyclic nitronates and vinyl diazoacetates mdpi.com | Bicyclic unsaturated nitroso acetals mdpi.com |

| Sc(OTf)3-Catalyzed Formal [3+3] Cycloaddition | Diaziridines and quinones nsf.gov | Benzo[e] thieme-connect.deresearchgate.netnih.govoxadiazines nsf.gov |

Targeted Synthesis of Aldehyde-Substituted Oxepine Systems

The construction of oxepine rings, particularly those fused to aromatic systems and bearing an aldehyde functionality, requires precise and efficient synthetic methods. Researchers have developed several strategies that often employ cascade reactions to build molecular complexity in a single operation.

Cascade Reactions for Dibenzo[b,f]oxepine-carbaldehyde Scaffolds

The dibenzo[b,f]oxepine framework is a prominent scaffold in medicinal chemistry. nih.gov Cascade reactions, which involve a sequence of intramolecular transformations, have emerged as a powerful tool for the assembly of these tricyclic systems.

Alkyne metathesis is a powerful carbon-carbon bond-forming reaction that breaks and re-forms C-C triple bonds. beilstein-journals.orgnih.gov An intramolecular alkyne-aldehyde metathesis provides a direct route to cyclic structures. The iron(III) chloride (FeCl3)-catalyzed alkyne-aldehyde metathesis has been demonstrated as an efficient method for synthesizing dibenzo[b,f]oxepines and benzo[b]oxepines. researchgate.netresearchgate.net This reaction proceeds under mild conditions and offers good yields with high levels of regio- and chemoselectivity. researchgate.net The process is tolerant of various functional groups on the aromatic rings of the starting materials, including both electron-donating and electron-withdrawing substituents. researchgate.net

The table below summarizes the synthesis of various benzo[b]oxepine derivatives using this FeCl3-catalyzed methodology.

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-((5-chloro-2-ethynylphenyl)ethynyl)benzaldehyde | 2-chloro-11-ethynyl-dibenzo[b,f]oxepine | 85 |

| 2 | 2-((2-ethynyl-5-methylphenyl)ethynyl)benzaldehyde | 2-methyl-11-ethynyl-dibenzo[b,f]oxepine | 82 |

| 3 | 2-((5-bromo-2-ethynylphenyl)ethynyl)benzaldehyde | 2-bromo-11-ethynyl-dibenzo[b,f]oxepine | 80 |

Data sourced from research on FeCl3-catalyzed alkyne-aldehyde metathesis. researchgate.net

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Palladium(0)-catalyzed intramolecular Heck reactions, for instance, provide a general route for creating fused oxepine derivatives. researchgate.net A notable example is a Palladium(II)-catalyzed cascade cyclization of 1,8-diyne oxime ethers. This process involves a sequence of intramolecular oxy-palladation, carbopalladation, and C–H annulation to efficiently construct oxepine-fused polycyclic scaffolds. rsc.org

Another powerful palladium-catalyzed method is the intermolecular annulation of alkynes with an aryl or vinyl halide that has a nearby nucleophile. The reaction typically begins with oxidative addition of the palladium catalyst to the halide, followed by carbopalladation of the alkyne. An intramolecular nucleophilic attack then displaces the palladium, leading to the heterocyclic product. This strategy has been successfully applied to generate a variety of structurally diverse tricyclic oxepine frameworks from readily accessible precursors. researchgate.net

The following table details the synthesis of fused oxepine derivatives via a Pd(0)-catalyzed intramolecular Heck reaction.

| Entry | R1 | R2 | R3 | Time (h) | Yield (%) |

| 1 | H | H | H | 4 | 85 |

| 2 | OCH3 | H | H | 4 | 82 |

| 3 | H | OCH3 | H | 5 | 80 |

| 4 | H | H | Br | 12 | 70 |

Conditions: Pd(OAc)2 (10 mol%), Cs2CO3 (1.2 equiv.), PPh3 (0.25 equiv.), TBAC (1.5 equiv.), DMF, 80 °C. Data sourced from studies on Pd(0) catalyzed intramolecular Heck reactions. researchgate.net

As a cheaper and more environmentally friendly alternative to precious metals like palladium, iron has gained significant attention as a catalyst. nih.gov Cationic iron catalysts, such as iron(III) triflate (Fe(OTf)3), have been shown to effectively catalyze the intramolecular hydroarylation of aryl-substituted alkynes. nih.gov This reaction creates a new carbon-carbon bond, facilitating the annulation to form cyclic structures. The method is particularly effective for reactions involving electron-deficient arenes and proceeds under mild conditions. nih.gov This approach represents a practical route for the synthesis of benzoxazole (B165842) derivatives from 2-haloanilines and can be conceptually extended to the formation of the oxepine ring system through the cyclization of appropriately designed substrates. nih.gov

Enantioselective Approaches to Dihydrooxepine-Carbaldehyde Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect. Therefore, the development of enantioselective synthetic methods to produce a single enantiomer is of paramount importance.

Oxidative coupling reactions, which form a new bond between two C-H bonds with the help of an oxidant, are a direct method for ring construction. mpg.de Achieving enantioselectivity in these reactions requires a chiral catalyst that can control the three-dimensional orientation of the reactants.

An example of this strategy is the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives, which has been achieved using chiral diphosphine oxide–iron(II) complexes as catalysts. rsc.org In the presence of an oxidant like tert-butyl hydroperoxide, these chiral iron complexes can produce optically active 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives in high yields. rsc.org This principle of using a chiral metal complex to control the stereochemical outcome of an oxidative cyclization is a promising strategy for the asymmetric synthesis of dihydrooxepine cores. The synthesis of the dihydrooxepine-containing natural product psammaplysin A, for instance, relied on key stereoselective transformations to construct the chiral centers of the molecule. nih.gov Furthermore, chiral phosphoric acids have been employed as bifunctional catalysts to promote cascade reactions that yield N–N axially chiral isoindolinones with high stereoselectivity, demonstrating the utility of chiral Brønsted acids in complex asymmetric synthesis. researchgate.net

Derivatization from Precursor Aldehyde Compounds (e.g., N-Propargyl-Indole Carbaldehyde)

The direct synthesis of this compound from precursor aldehydes such as N-propargyl-indole carbaldehyde is a nuanced area of research. While direct, high-yield conversions are not extensively documented, the synthesis of related fused oxepine structures from N-propargyl precursors provides a conceptual framework. Gold-catalyzed cyclization reactions of N-propargyl indole (B1671886) derivatives are a prominent strategy for constructing fused heterocyclic systems. nih.govresearchgate.net These reactions typically proceed through the activation of the alkyne by a gold catalyst, followed by an intramolecular nucleophilic attack.

In the context of N-propargyl indole derivatives, the cyclization can lead to various ring sizes depending on the substitution pattern and reaction conditions. For instance, gold-catalyzed cyclization of N-propargyl 2-(1H-pyrazol-5-yl)-1H-indoles with a terminal alkyne results in a 6-exo-dig cyclization. However, the presence of internal alkynes directs the reaction towards a 7-endo-dig cyclization, forming a seven-membered ring. nih.gov This highlights the potential to form oxepine-like structures.

While the specific derivatization of an N-propargyl-indole carbaldehyde to an oxepine is not explicitly detailed in the reviewed literature, the principles of intramolecular cyclization of similar N-propargyl systems suggest a plausible synthetic route. The presence of the aldehyde group would necessitate careful selection of reaction conditions to avoid undesired side reactions.

Table 1: Selected Gold-Catalyzed Cyclization Reactions of N-Propargyl Indole Derivatives

| Starting Material | Catalyst | Product Type | Cyclization Mode | Reference |

| N-propargyl 2-(1H-pyrazol-5-yl)-1H-indole (terminal alkyne) | Gold Catalyst | Pyrazolodiazepinoindole | 6-exo-dig | nih.gov |

| N-propargyl 2-(1H-pyrazol-5-yl)-1H-indole (internal alkyne) | Gold Catalyst | Pyrazolodiazepinoindole | 7-endo-dig | nih.gov |

| N-propargylamides (internal alkyne) | Ph3PAuCl/4-methoxy-TEMPO | 5-Oxazole Ketones | 5-exo-dig | acs.org |

This table illustrates the outcomes of gold-catalyzed cyclizations on related N-propargyl indole systems, providing a basis for potential synthetic strategies for oxepine derivatives.

Total Synthesis Strategies Incorporating Oxepine-Carbaldehyde Motifs

The oxepine-carbaldehyde moiety is a key structural feature in several complex natural products. Total synthesis strategies for these molecules often involve intricate methods for the construction of the seven-membered oxepine ring.

Strategies for Natural Product Scaffolds (e.g., Bauhinoxepin C, Cularine (B1669330), Hemibrevetoxin B)

Bauhinoxepin C:

Another strategy for a related compound, Bauhinoxepin J, utilized an intramolecular nucleophilic 1,4-addition of a phenol (B47542), followed by elimination to construct the dihydrooxepin ring. nih.gov

Cularine:

Cularine is a benzyltetrahydroisoquinoline alkaloid that features a dihydrooxepin ring. The synthesis of (S)-Cularine has been reported, starting from a precursor aldehyde. nih.gov A key step in the synthesis of the cularine skeleton involves the formation of a dihydrodibenz[b,f]oxepin-10-one intermediate. researchgate.net A redox-neutral substitution reaction has been employed for the construction of the dihydrooxepin motif in (S)-Cularine. thieme-connect.de

Hemibrevetoxin B:

Hemibrevetoxin B is a complex marine neurotoxin containing a transfused polycyclic ether system that includes an oxepane (B1206615) ring. The synthesis of the tetracyclic structure of Hemibrevetoxin B has been accomplished through a linear approach. nih.gov This strategy involves the sequential coupling of sulfonyl-stabilized oxiranyl anions and a 6-endo cyclization to build a 6,6,6-tricyclic system. This intermediate is then transformed into the 6,6,7-ring system via a ring expansion. nih.gov While this synthesis constructs the seven-membered ether ring, it does not specifically detail the formation of an oxepine-carbaldehyde motif in the same manner as for Bauhinoxepin C.

Table 2: Key Synthetic Strategies for Natural Products Containing Oxepine Motifs

| Natural Product | Key Synthetic Strategy for Oxepine Ring Formation | Overall Yield | Reference(s) |

| Bauhinoxepin C | One-pot nucleophilic aromatic substitution and Knoevenagel condensation | 5.1% (7 steps) | researchgate.netnih.gov |

| (S)-Cularine | Redox-neutral substitution for dihydrooxepin motif construction | Not specified | nih.govthieme-connect.de |

| Hemibrevetoxin B | Ring expansion of a 6,6,6-tricyclic system to a 6,6,7-ring system | Not specified | nih.gov |

This table summarizes the diverse strategies employed for the construction of the oxepine ring in the total synthesis of selected natural products.

Reaction Mechanisms and Chemical Transformations of Oxepine 2 Carbaldehyde Scaffolds

Reactivity of the Aldehyde Functional Group in Oxepine Systems

The aldehyde group in oxepine-2-carbaldehyde is a versatile functional handle that participates in a variety of chemical transformations, including condensation, oxidation, and multi-component reactions.

Condensation reactions involving the aldehyde group of this compound are fundamental to the construction of more complex molecular architectures. A notable example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group, catalyzed by a base. nih.gov This reaction leads to the formation of a new carbon-carbon double bond, affording a substituted oxepine derivative. nih.gov Another important condensation is the Claisen-Schmidt reaction, which involves the reaction of this compound with a ketone or another aldehyde in the presence of a base to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.

The Dieckmann condensation, an intramolecular variation of the Claisen condensation, is also relevant. youtube.com While not directly involving the aldehyde, it demonstrates the propensity of related ester derivatives to cyclize, a principle that can be extended to suitably substituted oxepine systems. youtube.com

A summary of relevant condensation reactions is provided in the table below:

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Knoevenagel Condensation | This compound, Active methylene compound | α,β-unsaturated oxepine derivative |

| Claisen-Schmidt Condensation | This compound, Ketone/Aldehyde | β-hydroxy carbonyl oxepine derivative, then α,β-unsaturated oxepine derivative |

The aldehyde group of this compound is susceptible to oxidation to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For instance, Riley oxidation has been employed in the synthesis of oxepin-containing natural products, where an alcohol was oxidized to a ketone, demonstrating a relevant oxidative transformation within such systems. nih.govthieme-connect.de While this example doesn't directly involve an aldehyde, the principle of oxidizing a functional group on the oxepine ring is analogous.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. rug.nl The aldehyde functionality of this compound makes it a suitable substrate for various MCRs.

One such reaction is the Groebke-Blackburn-Bienaymé reaction (GBBR), which involves an aldehyde, an isocyanide, and an aminopyrimidine or related N-heterocycle to form a fused imidazopyrimidine. csic.es The use of this compound in a GBBR would lead to the synthesis of novel oxepine-annulated heterocyclic scaffolds.

Another important MCR is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. rug.nl The Passerini reaction is a related three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. rug.nl These reactions provide efficient routes to diverse and complex oxepine-containing molecules. rug.nl

The following table summarizes key multi-component reactions applicable to this compound:

| Reaction Name | Components | Product Type |

|---|---|---|

| Groebke-Blackburn-Bienaymé Reaction | This compound, Isocyanide, Aminopyrimidine | Oxepine-fused imidazopyrimidine |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-acylamino carboxamide with oxepine moiety |

Oxidative Transformations of the Oxepine Ring System

The oxepine ring itself is subject to oxidative transformations, which can lead to ring-opening or the formation of reactive intermediates. These transformations are of significant interest, particularly in the context of metabolism.

The oxepine ring can undergo epoxidation, a reaction that introduces an epoxide group across one of the double bonds. This process can be achieved chemically, for instance, using reagents like meta-chloroperbenzoic acid (m-CPBA). nih.gov The resulting 2,3-epoxyoxepins are highly reactive intermediates. nih.govwikipedia.orgallen.inlibretexts.orgyoutube.comorganicchemistrydata.org These intermediates are generally unstable and cannot be isolated under normal conditions, as they rapidly undergo ring-opening to form acyclic dicarbonyl compounds. nih.gov

The formation of 2,3-epoxyoxepins is a crucial step in the proposed metabolic ring-opening of benzene (B151609), where the initial benzene oxide/oxepin (B1234782) equilibrium is followed by epoxidation. nih.gov The instability of these epoxyoxepins is a key feature, driving the subsequent chemical transformations. nih.gov

In biological systems, the oxidation of oxepines is often catalyzed by enzymes, particularly those of the cytochrome P450 (CYP) superfamily. wikipedia.orgyoutube.comyoutube.comyoutube.com These enzymes are monooxygenases that play a central role in drug metabolism and the biotransformation of xenobiotics. youtube.com

Studies have shown that cytochrome P450 isoforms, such as CYP2E1, CYP1A2, and CYP3A4, can catalyze the epoxidation of oxepine derivatives. nih.govnih.gov For example, incubations of 4,5-benzoxepin with these P450 isoforms led to the formation of a product consistent with the intermediacy of a 2,3-epoxyoxepin. nih.gov This enzymatic epoxidation is considered a major pathway in the metabolic ring-opening of benzene to muconaldehyde. nih.gov

The interaction between the oxepine substrate and the active site of the P450 enzyme is crucial for the catalysis. The enzyme facilitates the transfer of an oxygen atom from molecular oxygen to the oxepine ring, leading to the formation of the reactive epoxy intermediate. youtube.comnih.gov

The table below details the cytochrome P450 isoforms involved in oxepine oxidation:

| Cytochrome P450 Isoform | Substrate Example | Major Product Type |

|---|---|---|

| CYP2E1 | 4,5-Benzoxepin | Product of ring-opening via 2,3-epoxyoxepin |

| CYP1A2 | 4,5-Benzoxepin | Product of ring-opening via 2,3-epoxyoxepin |

One-Electron Oxidation Processes

The study of one-electron oxidation mechanisms in oxepine systems provides critical insights into their metabolic pathways and reactivity with certain chemical reagents. Research utilizing model oxepin substrates, such as benzoxepins, and a one-electron oxidizing agent like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been instrumental. unh.edu This process is understood to proceed via two consecutive single-electron oxidations.

The reaction of 4,5-benzoxepin with two equivalents of CAN in the presence of water demonstrates this transformation. The process is believed to lead to the formation of various products, including ring-opened derivatives. One notable product identified in related epoxidation studies, which can be mechanistically compared, is 1H-2-benzopyran-1-carboxaldehyde. unh.edu This suggests that oxidation of the oxepine ring can induce significant structural rearrangements. While direct studies on this compound are limited, the behavior of these model systems suggests that the oxepine moiety is susceptible to one-electron oxidants, likely forming radical cation intermediates that evolve into stable products. unh.eduresearchgate.net

Table 1: Oxidation of a Model Benzoxepin System

| Reactant | Oxidizing Agent | Key Observation/Product | Reference |

|---|---|---|---|

| 4,5-Benzoxepin | Cerium (IV) Ammonium Nitrate (CAN) | Undergoes two consecutive single-electron oxidations. | unh.edu |

Nucleophilic and Electrophilic Reactions on Oxepine-Carbaldehyde Derivatives

The reactivity of oxepine-carbaldehyde derivatives is characterized by the distinct functionalities of the aldehyde group and the oxepine ring.

Nucleophilic Reactions: The aldehyde group provides a primary site for nucleophilic attack. The carbonyl carbon is electrophilic and readily reacts with a variety of nucleophiles. libretexts.org Strong nucleophiles, such as those in Grignard reagents or organolithium compounds, and milder nucleophiles like hydrides (e.g., from lithium aluminum hydride) can add to the carbonyl. libretexts.org This initially forms a tetrahedral alkoxide intermediate. In the case of complex hydrides, the reaction can proceed further if the intermediate aldehyde is more reactive than the starting material, potentially leading to a double addition. libretexts.orglibretexts.org

Electrophilic and Ring Reactions: The oxepine ring itself can participate in reactions, particularly those that lead to the construction of the heterocyclic system. Syntheses of related oxepine-containing natural products often involve intramolecular nucleophilic aromatic substitution (SNAr) or condensation reactions. nih.govmdpi.com For instance, the formation of a biaryl ether linkage followed by an intramolecular Knoevenagel condensation can be employed to construct the oxepine motif. nih.govmdpi.com This cascade process highlights the ability of precursors to undergo cyclization, where a nucleophilic group attacks an electrophilic position on an aromatic ring to form the seven-membered ether. mdpi.com

Table 2: Examples of Nucleophilic and Electrophilic Reactions

| Reaction Type | Reagent/Condition | Reactive Site | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Carbonyl Carbon | Secondary Alcohol | libretexts.orgyoutube.com |

| Nucleophilic Acyl Substitution | Amine (R-NH2) with DCC | Carbonyl Carbon | Imine/Amide derivative | libretexts.org |

| Intramolecular SNAr | Basic conditions (e.g., Cs2CO3) | Aromatic Ring | Biaryl Ether leading to Oxepine | nih.govmdpi.com |

Investigating the NIH Shift in Substituted Oxepine Aromatization

The NIH shift is a chemically significant intramolecular migration of a substituent (such as hydrogen, a halogen, or an alkyl group) on an aromatic ring that occurs during enzymatic hydroxylation. wikipedia.orggovst.edu This phenomenon is named after the National Institutes of Health, where it was first reported. wikipedia.org The relevance of the NIH shift to oxepine chemistry lies in the role of oxepines (as arene oxides) as key intermediates in the metabolic oxidation of aromatic compounds by enzymes like cytochrome P450. wikipedia.org

When an aromatic ring is hydroxylated, the accepted mechanism involves the formation of an arene oxide intermediate, which is in equilibrium with its oxepine valence tautomer. wikipedia.org The subsequent aromatization of this intermediate to form a stable phenol (B47542) can proceed via two pathways: one where the substituent at the position of hydroxylation is eliminated, and another where it migrates to an adjacent carbon on the ring—the NIH shift.

Studies on the hydroxylation of specifically deuterated aromatic substrates have provided evidence for this migration. nih.gov Research involving the bacterium Nitrosomonas europaea suggests that the aromatic hydroxylation may involve a radical or carbocation intermediate that decays to the phenolic product. This decay can occur with the direct loss of the substituent or with its migration to an adjacent position. nih.gov The degree of migration versus loss depends on the specific substrate and the enzyme involved. nih.govnih.gov This mechanism provides a compelling explanation for the rearrangement products observed during the aromatization of substituted oxepine intermediates.

Table 3: Illustration of the NIH Shift during Oxepine Aromatization

| Starting Moiety (Hypothetical) | Intermediate | Potential Product 1 (No Shift) | Potential Product 2 (NIH Shift) |

|---|

Advanced Characterization and Spectroscopic Analysis in Oxepine 2 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled detail regarding the chemical environment of individual atoms. For a molecule such as oxepine-2-carbaldehyde, both ¹H and ¹³C NMR are indispensable for confirming its complex structure, which includes a seven-membered heterocyclic ring and a reactive aldehyde functional group.

¹H NMR and ¹³C NMR for Conformational and Tautomeric Analysis

The oxepine ring is known to exist in a dynamic equilibrium with its valence tautomer, benzene (B151609) oxide. nih.govthieme-connect.dewikipedia.org This equilibrium between the non-planar, boat-like conformation of oxepine and the bicyclic benzene oxide form is a key feature that would be investigated using NMR. nih.govthieme-connect.de The presence of an electron-withdrawing carbaldehyde group at the 2-position is expected to influence this equilibrium.

At ambient temperatures, the rate of interconversion between the tautomers might be rapid on the NMR timescale, potentially leading to broadened or averaged signals. However, variable-temperature NMR studies could resolve the individual signals for each tautomer. nih.gov For the oxepine tautomer, the olefinic protons on the ring would likely appear in the range of δ 5.0-7.0 ppm, with their specific chemical shifts and coupling constants providing crucial information about their relative positions and the ring's conformation. The aldehydic proton is expected to be a sharp singlet in a downfield region, typically between δ 9.0 and 10.0 ppm, due to the deshielding effect of the carbonyl group.

¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the aldehyde would be readily identifiable by its characteristic downfield shift, anticipated to be in the region of δ 185-200 ppm. The sp²-hybridized carbons of the oxepine ring would resonate between δ 100 and 150 ppm. The presence of distinct sets of signals in variable-temperature ¹³C NMR spectra would further confirm the existence of the oxepine-benzene oxide tautomerism.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-C=O | 9.5 - 10.0 | s | - |

| H-3 | 6.0 - 6.5 | d | 4 - 6 |

| H-4 | 5.5 - 6.0 | dd | 8 - 10, 4 - 6 |

| H-5 | 5.8 - 6.3 | m | - |

| H-6 | 6.2 - 6.8 | m | - |

| H-7 | 6.5 - 7.0 | d | 8 - 10 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-2 | 145 - 155 |

| C-3 | 120 - 130 |

| C-4 | 110 - 120 |

| C-5 | 115 - 125 |

| C-6 | 130 - 140 |

| C-7 | 140 - 150 |

Mass Spectrometry (MS) Techniques for Compound Identification and Metabolite Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn would confirm its molecular formula (C₇H₆O₂).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The molecular ion peak ([M]⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the formyl group (CHO) as a radical, leading to a significant fragment ion at [M-29]⁺. Another characteristic fragmentation could be the loss of carbon monoxide (CO), resulting in a fragment at [M-28]⁺. The fragmentation pattern of the oxepine ring itself could also provide valuable structural information. The study of potential metabolites would involve techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify modified forms of the parent compound.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 122 | [M]⁺ (Molecular Ion) |

| 94 | [M - CO]⁺ |

| 93 | [M - CHO]⁺ |

| 65 | [C₅H₅]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be the strong C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton would likely be observed as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C=C stretching vibrations of the oxepine ring would appear in the 1600-1680 cm⁻¹ region, and the C-O-C stretching of the ether linkage would be found in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. This compound, with its system of conjugated double bonds and a carbonyl group, is expected to exhibit strong UV absorption. The π → π* transitions of the conjugated system would likely result in a strong absorption band at a wavelength (λ_max) above 200 nm. The n → π* transition of the carbonyl group, which is typically weaker, would be expected at a longer wavelength, potentially in the near-UV region. The position and intensity of these absorption bands are sensitive to the solvent polarity and the conformation of the molecule.

Predicted IR and UV-Vis Data for this compound

| Spectroscopic Technique | Feature | Predicted Range |

| IR Spectroscopy | Aldehyde C=O stretch | 1680 - 1715 cm⁻¹ |

| Aldehyde C-H stretch | 2720 cm⁻¹ and 2820 cm⁻¹ | |

| C=C stretch | 1600 - 1680 cm⁻¹ | |

| C-O-C stretch | 1000 - 1300 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* transition | 220 - 280 nm |

| n → π* transition | 300 - 350 nm |

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. If a suitable single crystal of this compound or a derivative could be obtained, X-ray diffraction analysis would unambiguously determine its molecular structure.

This technique would confirm the non-planar boat conformation of the oxepine ring and provide precise measurements of the dihedral angles within the ring. It would also reveal the orientation of the carbaldehyde group relative to the ring. Furthermore, X-ray crystallography would definitively establish the solid-state packing of the molecules and any intermolecular interactions, such as hydrogen bonding or π-π stacking, which could influence the compound's physical properties. In the absence of experimental data, computational modeling can provide theoretical predictions of the crystal structure.

Advanced Spectroscopic Data Processing and Multivariate Analysis

The large datasets generated by modern spectroscopic instruments, particularly from techniques like NMR and MS, often benefit from advanced data processing and multivariate analysis methods. Techniques such as principal component analysis (PCA) and partial least squares (PLS) can be applied to spectroscopic data from a series of related compounds or from experiments conducted under varying conditions (e.g., different temperatures or solvent systems).

For this compound, these methods could be used to analyze subtle changes in the NMR or IR spectra that correlate with the tautomeric equilibrium or conformational changes. By identifying patterns and correlations within the data that may not be apparent from simple inspection, multivariate analysis can provide deeper insights into the dynamic behavior and structure-property relationships of the molecule. Computational chemistry plays a significant role here, as theoretical spectra can be calculated and compared with experimental data to aid in interpretation and assignment. researchgate.netresearchgate.net

Computational and Theoretical Studies on Oxepine 2 Carbaldehyde Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly employed for these calculations. nih.govarxiv.org By analyzing the electronic properties, one can predict sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding the molecule's reactivity in various chemical reactions. For instance, the analysis of HOMO and LUMO energies can help in determining the HOMO-LUMO gap, a key indicator of chemical reactivity. nih.gov

Table 1: Theoretical Electronic Properties of Interest for Oxepine-2-carbaldehyde

| Property | Significance | Computational Method |

| HOMO Energy | Indicates the ability to donate electrons. | DFT, HF |

| LUMO Energy | Indicates the ability to accept electrons. | DFT, HF |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. | DFT, HF |

| Electron Density Distribution | Identifies electron-rich and electron-deficient regions. | DFT, HF |

| Mulliken Charges | Provides a measure of the partial atomic charges. | DFT, HF |

While specific data for this compound is not available, studies on related dibenzo[b,f]oxepine derivatives have utilized DFT calculations to analyze the geometry and electronic properties of E/Z isomers and to calculate HOMO and LUMO energies. nih.gov

Mechanistic Investigations through Computational Modeling

Techniques such as DFT are often used to validate experimentally proposed reaction mechanisms. researchgate.net By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed, which provides a quantitative understanding of the reaction kinetics and thermodynamics. Such studies have been instrumental in understanding the synthesis of various oxepine derivatives. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which contains a seven-membered ring, multiple low-energy conformations are expected to exist. The non-planar boat-like conformations are characteristic of the oxepine ring. thieme-connect.de

Computational methods, such as Monte Carlo conformational searches followed by DFT optimization, are used to map the conformational energy landscape. rsc.org This provides a detailed picture of the relative energies of different conformers and the transition states connecting them. Such analyses have been performed on carbohydrate-based oxepines to characterize their preferred conformations. rsc.org The distribution of these conformers is governed by a Boltzmann distribution and can be correlated with experimental data from NMR spectroscopy. rsc.org

Table 2: Theoretical Conformational Analysis Parameters for this compound

| Parameter | Description | Relevance |

| Dihedral Angles | The angles between four sequentially bonded atoms, defining the ring pucker and substituent orientation. | Determines the overall shape and steric interactions. |

| Relative Energies | The energy of each conformer relative to the global minimum. | Indicates the population of each conformer at a given temperature. |

| Energy Barriers | The energy required to convert from one conformer to another. | Relates to the flexibility of the molecule. |

Applications of Density Functional Theory (DFT) in Reaction Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.org It is particularly valuable for calculating the energetics of chemical reactions, including reaction enthalpies and activation energies. arxiv.org

In the context of this compound, DFT could be used to study the thermodynamics of its formation or its participation in reactions such as oxidations or rearrangements. For example, DFT calculations can provide insights into the thermochemistry of dehydration reactions, as demonstrated in studies of other organic compounds. arxiv.org The accuracy of DFT calculations depends on the choice of the functional and the basis set. arxiv.org These calculations can be performed for reactions in the gas phase or in solution by using appropriate solvent models.

While no specific DFT studies on the reaction energetics of this compound have been found, the methodology has been successfully applied to understand the synthesis and reactivity of a wide range of oxepine derivatives. researchgate.netnih.gov

Applications of Oxepine 2 Carbaldehyde and Its Derivatives in Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

Oxepine derivatives serve as foundational building blocks for the synthesis of more complex heterocyclic systems. The oxepine ring can undergo various transformations, including ring-opening, ring-contraction, and cycloaddition reactions, to generate diverse molecular scaffolds. For instance, the presence of a carbaldehyde group provides a handle for further synthetic manipulations, such as condensations and multicomponent reactions, to build fused or spirocyclic heterocyclic systems. mdpi.com

Research has demonstrated the utility of dibenzo[b,f]oxepine derivatives in constructing novel molecular architectures. mdpi.com These strategies often involve the functionalization of the oxepine core, and an aldehyde group would be a prime candidate for such modifications. For example, a Knoevenagel condensation between an oxepine aldehyde and an active methylene (B1212753) compound could lead to the formation of a new carbon-carbon double bond, which could then participate in intramolecular cyclization reactions to form fused heterocyclic systems. researchgate.net Furthermore, the development of cascade reactions involving oxepine precursors allows for the rapid assembly of complex structures from simple starting materials. researchgate.net

The synthesis of various fused heterocyclic systems often relies on the strategic placement of reactive functional groups on a core scaffold. Oxepine-2-carbaldehyde, with its aldehyde functionality, is well-suited for this purpose. It can participate in reactions like the Pictet-Spengler reaction with a suitable tryptamine (B22526) derivative to construct indole-annulated oxepine systems, or in a Hantzsch-type reaction to build dihydropyridine (B1217469) rings fused to the oxepine core. The versatility of the aldehyde group allows for its conversion into other functionalities, such as amines, alcohols, or carboxylic acids, further expanding the range of accessible heterocyclic architectures.

Table 1: Examples of Heterocyclic Systems Derived from Oxepine Scaffolds

| Starting Material Type | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| Dibenzo[b,f]oxepine derivative | Condensation/Cyclization | Fused polycyclic ethers |

| Oxepine aldehyde | Knoevenagel Condensation | Annulated heterocycles |

| Indole-fused oxepine precursor | Cascade Reaction | Complex indole (B1671886) alkaloids |

| Dibenzo[b,f]oxepine | Azo coupling | Azo-dibenzo[b,f]oxepine dimers |

Precursors for Advanced Organic Materials

The unique structural and electronic properties of the oxepine ring system make its derivatives attractive precursors for advanced organic materials. The non-planar, boat-like conformation of the oxepine ring can influence the packing and intermolecular interactions in the solid state, which are critical for the properties of organic materials. thieme-connect.comresearchgate.net The incorporation of an aldehyde functionality, as in this compound, provides a reactive site for polymerization or for linking the oxepine unit into larger conjugated systems.

For example, this compound could be used to synthesize novel polymers with interesting optical or electronic properties. Polycondensation of the aldehyde with a suitable diamine could yield poly(azomethine)s containing the oxepine moiety. Alternatively, the aldehyde could be converted into a vinyl group, which could then be polymerized to form a polyvinyl-oxepine polymer. The properties of these materials could be tuned by modifying the substitution pattern on the oxepine ring.

Research into dibenzo[b,f]oxepine derivatives has shown their potential as building blocks for materials with applications in electronics and photopharmacology. mdpi.com The synthesis of photoswitchable azo-dibenzo[b,f]oxepine derivatives highlights the potential for creating "smart" materials that respond to external stimuli like light. mdpi.com The aldehyde group in this compound could be a key component in the synthesis of such functional materials, acting as a point of attachment for photoswitchable units or other functional groups.

Synthetic Utility in Natural Product Synthesis

The oxepine and dihydrooxepin motifs are present in a variety of natural products with interesting biological activities. nih.govthieme-connect.com The total synthesis of these natural products often represents a significant synthetic challenge, and the development of efficient methods for constructing the seven-membered oxepine ring is a key aspect of these syntheses. thieme-connect.com Aldehyde-functionalized oxepines are valuable intermediates in these synthetic endeavors.

For instance, the total synthesis of the natural product senoxepin involved a multi-step sequence where an aldehyde functionality could have been a strategic precursor to the final lactone ring. nih.govthieme-connect.com In the synthesis of other oxepine-containing natural products like bauhinoxepin C, an aldehyde was a key starting material that participated in a cascade reaction to form the dibenzo[b,f]oxepine scaffold. nih.govresearchgate.net This underscores the importance of aldehyde-functionalized oxepines as versatile building blocks in natural product synthesis.

The aldehyde group in this compound can be utilized in a variety of carbon-carbon bond-forming reactions that are crucial for the elaboration of complex natural product skeletons. These include Wittig-type reactions to introduce exocyclic double bonds, aldol (B89426) reactions to create new stereocenters, and Grignard additions to install alkyl or aryl substituents. The ability to control the stereochemistry of these reactions is often critical for the successful synthesis of the target natural product.

Table 2: Selected Natural Products Containing the Oxepine Motif

| Natural Product | Key Synthetic Strategy | Potential Role of an Oxepine Aldehyde |

|---|---|---|

| Senoxepin | Electrocyclic rearrangement | Precursor to lactone functionality |

| Salvianolic Acid N | Intramolecular Ullmann coupling | Starting material for key bromide intermediate |

| Bauhinoxepin C | Nucleophilic aromatic substitution/Knoevenagel condensation | Key reactant in the cascade sequence |

| Cularine (B1669330) | Pomeranz–Fritsch cyclization | Starting material for the synthesis |

Catalytic Applications in Organic Transformations

While the direct catalytic application of this compound itself is not widely reported, derivatives of oxepines have been explored in the context of catalysis. The oxepine scaffold can serve as a ligand for transition metals, and the resulting metal complexes can be used as catalysts in a variety of organic transformations. The presence of a carbaldehyde group could allow for the covalent attachment of the oxepine moiety to a solid support, leading to the development of heterogeneous catalysts that can be easily separated and recycled.

For example, a rhodium(I)-catalyzed carbocyclization strategy has been used to prepare oxepines. acs.org This suggests that oxepine derivatives can interact with transition metals, a key requirement for their use as ligands in catalysis. An this compound could be converted into a Schiff base ligand by condensation with a primary amine. This ligand could then be used to form a metal complex with catalytic activity.

Furthermore, organocatalysis is a rapidly growing field, and molecules with unique structural features are constantly being explored as new organocatalysts. The chiral, non-planar structure of certain oxepine derivatives could be exploited in the design of new asymmetric organocatalysts. The aldehyde group in this compound could be a key feature in such a catalyst, participating in the catalytic cycle through the formation of iminium or enamine intermediates.

Design and Synthesis of Chemically Diverse Libraries

The development of new synthetic methodologies that allow for the rapid generation of libraries of structurally diverse small molecules is crucial for drug discovery and chemical biology. pnas.org this compound is an ideal starting material for the synthesis of such libraries. The aldehyde group is a versatile functional handle that can be readily derivatized using a wide range of chemical reactions.

A dual-branching strategy has been employed to synthesize a library of carboxamide-containing oxepines and pyrans. acs.org This approach highlights the potential for using oxepine precursors to generate a variety of structurally distinct scaffolds. Starting from this compound, a library of compounds could be generated through parallel synthesis by reacting the aldehyde with a diverse set of reagents. For example, reductive amination with a library of primary and secondary amines would yield a library of oxepine-containing amines. Similarly, Wittig reactions with a library of phosphonium (B103445) ylides would produce a library of alkenes.

The "libraries-from-libraries" approach, where a core library is transformed into multiple new libraries, could also be applied to this compound. acs.org For instance, a library of oxepine-containing alcohols could be generated by reacting the aldehyde with a set of Grignard reagents. This alcohol library could then be further diversified by esterification or etherification with a library of carboxylic acids or alkyl halides, respectively. This strategy allows for the efficient exploration of a large chemical space around the oxepine scaffold.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape concerning oxepines is multifaceted, focusing primarily on complex derivatives rather than the parent heterocycle or its simple substituted analogues like Oxepine-2-carbaldehyde. The parent compound, oxepine, is known to exist in a delicate equilibrium with its valence tautomer, benzene (B151609) oxide, a factor that complicates its synthesis and stability. wikipedia.org This inherent instability has directed research efforts towards more stable, often fused, oxepine systems.

A significant portion of research is dedicated to the total synthesis of naturally occurring products that feature an oxepine or a related dihydrooxepin core. nih.gov These syntheses often involve intricate, multi-step sequences to construct the seven-membered ring and are driven by the interesting biological activities of the target molecules, which include anti-mycobacterial, anti-malarial, and cytotoxic properties. nih.gov For instance, the synthesis of compounds like senoxepin and janoxepin (B1245197) highlights the sophisticated strategies required to access these structures. nih.gov

Another major area of focus is on dibenzo[b,f]oxepines. These tricyclic systems are more stable and have been extensively studied for their potential in medicine and materials science. nih.govmdpi.com Research in this domain includes the development of synthetic methodologies, such as intramolecular McMurry reactions and Ullmann couplings, as well as computational studies to understand their non-planar, butterfly-like conformations. nih.govnih.gov Furthermore, derivatives of dibenzo[b,f]oxepine have been investigated for their biological activities, including antipsychotic and anxiolytic properties, and as potential microtubule inhibitors. mdpi.commdpi.com

Identification of Research Gaps

The most prominent research gap is the complete lack of specific experimental or theoretical data on This compound . A thorough review of scientific databases does not yield any reports on its synthesis, isolation, characterization, or reactivity. This lacuna extends to its potential isomers, such as oxepine-3-carbaldehyde and oxepine-4-carbaldehyde.

This gap can be attributed to several factors:

Inherent Instability : The primary challenge is the presumed instability of the monocyclic oxepine ring, which readily tautomerizes to the corresponding arene oxide. wikipedia.org The introduction of a formyl group, an electron-withdrawing substituent, could further influence this equilibrium, potentially destabilizing the oxepine form.

Synthetic Challenges : The development of a selective and high-yielding formylation method for the unstable oxepine ring is a significant synthetic hurdle. Standard formylation reactions may not be compatible with the sensitive nature of the oxepine core.

Lack of Driving Application : Without a known natural occurrence or a predicted high-value application, the impetus to undertake the challenging synthesis of this compound has been low compared to the pursuit of biologically active natural products.

Prospective Methodological Advancements

To address the synthesis of this compound, future research could explore several methodological avenues, drawing inspiration from the synthesis of other heterocyclic aldehydes.

Direct Formylation of a Precursor : One potential route could involve the direct formylation of a suitable oxepine precursor. While challenging, mild formylating agents could be investigated. For instance, a Vilsmeier-Haack type reaction under carefully controlled conditions might be a possibility, though the acidic nature of the reagent could promote rearrangement to a phenol (B47542).

Oxidation of a Precursor Alcohol : A more plausible approach would be the synthesis of 2-(hydroxymethyl)oxepine followed by its mild oxidation to the aldehyde. This strategy is common in heterocyclic chemistry. The key challenge would be the synthesis of the alcohol precursor.

Ring-Closing Metathesis (RCM) : RCM has been a powerful tool in the synthesis of seven-membered rings. A diene precursor containing an aldehyde or a protected aldehyde functionality could be designed to undergo RCM to form a dihydrooxepin, which could then be dehydrogenated to the desired this compound.

Rearrangement of a Substituted Benzene Oxide : A synthetic route could be envisioned starting from a specifically substituted benzene oxide that could be induced to rearrange to the desired this compound. Photochemical methods have been shown to facilitate an "oxygen walk" in arene oxides, which could potentially be harnessed. rsc.org

Emerging Areas of this compound Research

Given that no research currently exists, any study on this compound would constitute an emerging area. The most promising future directions would be:

Computational and Theoretical Studies : Before embarking on challenging synthetic work, density functional theory (DFT) calculations could provide valuable insights. nih.govscirp.org These studies could predict the relative stability of this compound versus its benzene oxide tautomer, its preferred conformation, and its spectroscopic signatures (NMR, IR, UV-Vis). This would be invaluable for guiding synthetic efforts and for the eventual characterization of the molecule.

Development of a Synthetic Route and Characterization : The primary and most crucial emerging area is the development of a viable synthetic pathway to access and isolate this compound. Successful synthesis would allow for its full spectroscopic characterization, providing fundamental data that is currently missing.

Exploration of its Reactivity : Once synthesized, the reactivity of this compound would be a rich field of study. The aldehyde group could serve as a synthetic handle for a variety of transformations (e.g., Wittig reactions, reductions, oxidations, and condensations), opening up access to a new family of oxepine derivatives that are currently inaccessible.

Investigation of Biological Activity : Drawing from the diverse biological activities of other oxepine-containing compounds, nih.govmdpi.comnih.gov this compound could be screened for a range of biological effects, such as antimicrobial, antifungal, or cytotoxic activities. Its simple structure would make it an interesting scaffold for medicinal chemistry explorations.

Polymer Chemistry : The oxepine motif has been explored in the context of π-conjugated ladder polymers. nih.gov The introduction of a reactive aldehyde group could allow for the incorporation of the oxepine ring into novel polymeric structures through polymerization reactions involving the aldehyde.

Q & A

Basic: What are the validated synthetic routes for Oxepine-2-carbaldehyde, and how can experimental reproducibility be ensured?

This compound is typically synthesized via [3+3] cycloaddition of divinyl ketones or through oxidation of substituted oxepines. Key steps include:

- Oxidation protocols : Use of mild oxidizing agents (e.g., MnO₂ or Swern conditions) to avoid over-oxidation of the aldehyde group .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and characterization via -NMR (δ 9.7–10.1 ppm for aldehyde protons) and HRMS .

- Reproducibility : Detailed procedural documentation (e.g., solvent drying, reaction time/temperature) must align with guidelines for experimental sections in primary literature .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR to confirm aldehyde resonance and oxepine ring protons (e.g., δ 6.5–7.5 ppm for conjugated diene systems) .

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray crystallography : For definitive structural confirmation, particularly to resolve stereochemical ambiguities .

Advanced: How can contradictory data in reported reaction yields of this compound be resolved?

Discrepancies often arise from:

- Reaction conditions : Trace moisture or oxygen sensitivity in oxidation steps, requiring inert atmospheres or rigorous solvent drying .

- Analytical variability : Cross-validate yields using gravimetric analysis and internal standards (e.g., deuterated analogs) .

- Statistical rigor : Apply error analysis (e.g., standard deviation across triplicate trials) and report confidence intervals .

- Literature comparison : Contextualize results against prior studies, noting differences in catalysts (e.g., TEMPO vs. PCC) or workup protocols .

Advanced: What computational methods are suitable for modeling the reactivity of this compound in Diels-Alder reactions?

- DFT calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity .

- MD simulations : Assess solvent effects (e.g., toluene vs. DCM) on transition-state geometries using OPLS force fields .

- Benchmarking : Validate computational results against experimental kinetic data (e.g., rate constants from -NMR monitoring) .

Advanced: How can researchers design experiments to probe the stability of this compound under varying pH and temperature conditions?

- pH studies : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm) over 24–72 hours .

- Thermal stability : Use TGA/DSC to determine decomposition thresholds (e.g., >150°C) and identify volatile byproducts via GC-MS .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Basic: What are the primary challenges in isolating this compound from complex reaction mixtures?

- Co-elution issues : Optimize HPLC gradients or employ preparative TLC to separate aldehyde derivatives from ketone byproducts .

- Aldehyde sensitivity : Use stabilizers (e.g., BHT) during purification to prevent polymerization .

- Quantitative analysis : Calibrate LC-MS with authentic standards to avoid matrix effects .

Advanced: How can mechanistic studies differentiate between radical and polar pathways in this compound transformations?

- Radical traps : Introduce TEMPO or galvinoxyl to quench radical intermediates; monitor reaction progress via EPR spectroscopy .

- Isotopic labeling : Use -labeled aldehydes to track oxygen transfer in polar mechanisms .

- Kinetic isotope effects (KIE) : Compare values for C-H vs. C-D bonds to infer transition-state characteristics .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for multi-step organic reactions?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of aldehyde formation .

- DoE optimization : Use factorial designs to identify critical parameters (e.g., catalyst loading, temperature) and establish control limits .

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) such as purity ≥98% and residual solvent levels <500 ppm .

Basic: How should researchers document synthetic procedures for this compound to meet journal reproducibility standards?

- Experimental sections : Include exact masses, NMR acquisition parameters (e.g., 400 MHz, CDCl₃), and chromatographic Rf values .

- Supporting information : Provide raw spectral data (e.g., .cif files for X-ray structures) and detailed hazard assessments .

- Ethical reporting : Disclose failed attempts (e.g., unsuccessful Grignard additions) to aid troubleshooting .

Advanced: What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry applications?

- Coordination chemistry : Screen metal complexes (e.g., Pd, Ru) for catalytic activity in cross-coupling reactions .

- Bioactivity assays : Evaluate aldehyde derivatives in enzyme inhibition studies (e.g., COX-2) with dose-response curves and molecular docking .

- Polymer synthesis : Characterize thermal properties (DSC/TGA) of polyoxepines derived from aldehyde monomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.